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PROTAC CDK9-binding moiety 1 -

PROTAC CDK9-binding moiety 1

Catalog Number: EVT-8380598
CAS Number:
Molecular Formula: C12H19N3O2
Molecular Weight: 237.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC CDK9-binding moiety 1 typically involves several key steps:

  1. Ligand Preparation: The first step is the preparation of the ligand fragments that will bind to CDK9 and the E3 ligase. For instance, a primary amine derived from a cyclin-dependent kinase inhibitor is often used as the targeting moiety for CDK9, while a ligand for cereblon (CRBN), an E3 ligase, serves as the second component .
  2. Linker Chemistry: The choice of linker is crucial as it influences the spatial arrangement and stability of the resulting PROTAC. Various linkers can be employed, including those based on photoclick chemistry or amide coupling reactions, which allow for modular assembly of the PROTAC .
  3. High-Throughput Synthesis: Recent methodologies have introduced high-throughput platforms that enable rapid assembly and evaluation of PROTAC libraries. This approach enhances the efficiency of exploring chemical space and accelerates the identification of effective degraders .
  4. Purification and Characterization: After synthesis, compounds are typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

Structure and Data

  • CDK9 Ligand: This moiety is designed to fit into the active site of CDK9.
  • E3 Ligase Ligand: This component binds to CRBN or another E3 ligase.
  • Linker: The linker connects these two moieties while maintaining an optimal distance for effective interaction with both proteins.

The structural integrity and binding affinities can be evaluated through computational modeling and molecular dynamics simulations, which provide insights into the stability and dynamics of the PROTAC-protein interactions .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing PROTAC CDK9-binding moiety 1 include:

  • Amide Coupling Reactions: These are used to link the CDK9 ligand to the E3 ligase ligand through a stable amide bond.
  • Photoclick Chemistry: This method allows for selective covalent bonding under mild conditions, facilitating the assembly of complex structures without extensive purification steps .
  • Characterization Techniques: Following synthesis, reactions are monitored using techniques like ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) to assess conversion rates and product identity .
Mechanism of Action

Process and Data

The mechanism by which PROTAC CDK9-binding moiety 1 exerts its effects involves several critical steps:

  1. Binding: The compound binds simultaneously to CDK9 and an E3 ligase (e.g., cereblon), forming a ternary complex.
  2. Ubiquitination: Once bound, the E3 ligase facilitates the ubiquitination of CDK9, tagging it for degradation by the proteasome.
  3. Degradation: The ubiquitinated CDK9 is recognized by the proteasome, leading to its degradation and subsequent reduction in cellular levels .

This targeted degradation mechanism allows for more precise modulation of protein levels compared to traditional inhibitors, potentially reducing side effects associated with prolonged drug exposure.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC CDK9-binding moiety 1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may require optimization for aqueous solubility depending on formulation needs.
  • Stability: Stability assessments under various conditions (pH, temperature) are essential to ensure efficacy during storage and application.
  • Molecular Weight: The molecular weight varies depending on the specific linker and ligands used but generally falls within a range conducive to cellular permeability.

Characterization through techniques such as nuclear magnetic resonance (NMR) spectroscopy provides additional insights into structural integrity and purity .

Applications

Scientific Uses

PROTAC CDK9-binding moiety 1 has several promising applications in scientific research:

  • Cancer Therapy: Its ability to selectively degrade CDK9 makes it a potential candidate for treating cancers characterized by elevated levels of this kinase, such as triple-negative breast cancer.
  • Biological Research: It serves as a tool for studying protein function in various signaling pathways by enabling controlled degradation of specific proteins.
  • Drug Resistance Studies: By utilizing targeted degradation strategies, researchers can investigate mechanisms underlying drug resistance in cancer cells .

The ongoing development and optimization of PROTAC technology continue to expand its potential applications across diverse fields within biomedicine.

Introduction to CDK9 as a Therapeutic Target in Oncology

Cyclin-Dependent Kinase 9 in Transcriptional Regulation and Oncogenic Pathways

Cyclin-dependent kinase 9 (CDK9) serves as the catalytic core of the positive transcription elongation factor b complex, partnering primarily with cyclin T1 to phosphorylate the carboxyl-terminal domain of RNA polymerase II at serine 2 residues. This phosphorylation event triggers the release of paused RNA polymerase II, enabling productive transcriptional elongation of genes governing cell proliferation, apoptosis evasion, and DNA damage response [2] [4] [6]. Unlike cell cycle-associated cyclin-dependent kinases, cyclin-dependent kinase 9 regulates short-lived oncoproteins with rapid turnover rates, including myeloid cell leukemia 1 and cyclin D1. Consequently, cyclin-dependent kinase 9 hyperactivity is mechanistically linked to tumorigenesis across diverse malignancies. Structural analyses reveal cyclin-dependent kinase 9’s conserved kinase domain featuring a deep ATP-binding pocket flanked by a glycine-rich loop (residues 17–36), with key residues (aspartate 104, cysteine 106, aspartate 167) facilitating critical hydrogen bonds with inhibitors [4] [6].

Table 1: Key Biochemical and Functional Characteristics of Cyclin-Dependent Kinase 9

PropertyDescriptionFunctional Significance
Catalytic PartnerCyclin T1 (primary), Cyclin KDetermines substrate specificity and activation state
Primary FunctionPhosphorylation of RNA polymerase II CTD at Ser2Releases transcriptional pausing; enables elongation
Oncogenic SubstratesMyeloid cell leukemia 1, Cyclin D1, c-Myc, SurvivinSupports tumor cell survival and proliferation
Structural FeaturesATP-binding pocket with hinge region (Asp104, Cys106), catalytic loop (Asp167), glycine-rich loop (Phe30)Pharmacophore for inhibitor/degrader design
Cancer RelevanceOverexpressed in AML, lymphoma, solid tumors; correlates with poor prognosisTherapeutic vulnerability in transcriptionally addicted cancers

The PROTAC CDK9-binding moiety 1 (chemical name: PROTAC CDK9 ligand-1; CAS: 3031327-95-1; molecular weight: 368.48 g/mol; formula: C~20~H~28~N~6~O) represents a critical pharmacophore for targeted degradation approaches. This ligand demonstrates selective binding to cyclin-dependent kinase 9’s ATP pocket, serving as the foundation for proteolysis-targeting chimera development [1] [3]. Its chemical structure features a stereospecific core (off-white to light yellow solid) with hydrogen-bonding capabilities critical for ternary complex formation with cereblon E3 ligase [1] [5].

Role of Cyclin-Dependent Kinase 9 in MYC-Driven Transcriptional Addiction and Cancer Survival Mechanisms

Cyclin-dependent kinase 9 intersects with MYC-driven transcriptional amplification through bidirectional regulation: (1) Cyclin-dependent kinase 9 recruitment to MYC super-enhancers upregulates MYC transcription, and (2) MYC protein recruits cyclin-dependent kinase 9 to promoter regions of downstream oncogenes, establishing a feed-forward oncogenic circuit [4] [6]. This codependency creates a therapeutic vulnerability in MYC-addicted cancers—including aggressive lymphomas and small cell lung carcinomas—where cyclin-dependent kinase 9 inhibition disrupts MYC-dependent transcriptional programs. Crucially, cyclin-dependent kinase 9 phosphorylates MYC at serine 62, stabilizing the MYC protein and extending its oncogenic half-life [6] [10].

In acute myeloid leukemia models, cyclin-dependent kinase 9 maintains survival through sustained expression of myeloid cell leukemia 1 (>50% reduction post-cyclin-dependent kinase 9 degradation), an antiapoptotic protein frequently overexpressed in treatment-resistant disease [2] [4]. Simultaneous depletion of multiple short-lived oncoproteins (MYC, myeloid cell leukemia 1, XIAP) via cyclin-dependent kinase 9 degradation induces synergistic apoptosis, overcoming compensatory mechanisms observed with single-agent inhibitors [4] [10]. This multi-oncoprotein targeting effect positions cyclin-dependent kinase 9 degraders as a strategic solution for heterogeneous tumors reliant on parallel survival pathways.

Table 2: Survival Proteins Regulated by Cyclin-Dependent Kinase 9 in Cancer

OncoproteinFunctionTurnover RateTherapeutic Consequence of Degradation
MYCTranscription factorVery rapid (t~1/2~ <30 min)Collapse of MYC-dependent transcriptional programs; tumor growth arrest
Myeloid cell leukemia 1BCL-2 family antiapoptotic proteinRapid (t~1/2~ ≈1–3 hr)Priming for intrinsic apoptosis; chemosensitization
Cyclin D1Cell cycle regulator (G~1~/S transition)ModerateCell cycle arrest at G~1~ phase; reduced proliferation
SurvivinInhibitor of apoptosis proteinCell cycle-dependentMitotic catastrophe; enhanced radiation sensitivity

Limitations of Traditional Cyclin-Dependent Kinase 9 Inhibitors and Rationale for Proteolysis-Targeting Chimera-Based Degradation

Traditional occupancy-based cyclin-dependent kinase 9 inhibitors (e.g., flavopiridol, riviciclib) suffer from three fundamental limitations: (1) Pharmacokinetic challenges—flavopiridol requires complex intravenous formulations due to poor solubility, partially mitigated by prodrug derivatives (TP-1287) [4] [6]; (2) Target selectivity issues—first-generation inhibitors exhibit polypharmacology across cyclin-dependent kinase family members (half-maximal inhibitory concentration <100 nM against cyclin-dependent kinase 1, 2, 4, 6, 9), causing dose-limiting toxicities like neutropenia and thromboembolism [4] [6]; and (3) Transient target suppression—continuous target coverage is required for sustained depletion of rapidly turning over oncoproteins like myeloid cell leukemia 1, necessitating high drug exposure that narrows the therapeutic index [10].

Proteolysis-targeting chimeras overcome these constraints through their catalytic mechanism: By recruiting E3 ubiquitin ligases (e.g., cereblon, von Hippel-Lindau) to cyclin-dependent kinase 9, they induce polyubiquitination and proteasomal degradation, eliminating both enzymatic and scaffolding functions of the target [5] [10]. This event-driven pharmacology enables substoichiometric activity—degradation persists after complex dissociation—reducing dosing requirements and mitigating target overexpression resistance [10]. Molecular modeling confirms that PROTAC CDK9-binding moiety 1, when incorporated into proteolysis-targeting chimeras, maintains optimal distance (26–57 Å) between cyclin-dependent kinase 9 and cereblon ligands, facilitating productive ternary complex formation [5] [8]. Linker optimization studies demonstrate that proteolysis-targeting chimera efficacy correlates nonlinearly with linker length, with 26 Å spacers maximizing degradation efficiency by balancing complex rigidity and conformational flexibility [5] [8].

Furthermore, proteolysis-targeting chimera-mediated degradation exhibits enhanced selectivity over pan-cyclin-dependent kinase inhibitors. While PROTAC CDK9-binding moiety 1 retains affinity for other cyclin-dependent kinases, proteolysis-targeting chimera selectivity arises from differential ternary complex formation efficiency and surface lysine accessibility required for ubiquitination [5] [10]. This multi-layered selectivity profile minimizes off-target cyclin-dependent kinase inhibition, potentially improving the therapeutic window in transcriptionally addicted cancers refractory to conventional cyclin-dependent kinase 9 inhibitors.

Properties

Product Name

PROTAC CDK9-binding moiety 1

IUPAC Name

tert-butyl 3-amino-5-cyclobutylpyrazole-1-carboxylate

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-9(7-10(13)14-15)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H2,13,14)

InChI Key

NKJHJPQRXMBBDS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C(=CC(=N1)N)C2CCC2

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC(=N1)N)C2CCC2

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